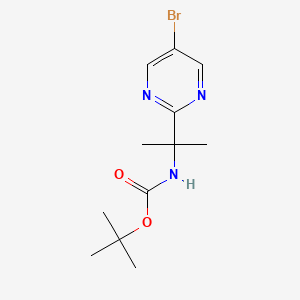

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRDNGITIZZEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

tert-Butyl (5-bromopyridin-3-yl)carbamate ()

- Structure : Pyridine ring with bromine at the 5-position and carbamate at the 3-position.

- Key Differences: Pyridine (one nitrogen) vs. Reactivity: Bromine in pyridine derivatives may exhibit different electronic effects due to pyridine’s lower basicity compared to pyrimidine.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (–4)

- Structure : Fluorine and hydroxy substituents on the pyrimidine ring, with a methyl group on the carbamate.

- Key Differences: Substituent Effects: The fluorine atom increases electronegativity, while the hydroxy group introduces acidity (pKa ~8–10), altering solubility and reactivity compared to the brominated analogue.

Thiazole-Based Carbamates ()

Compounds 24c , 24d , and 24e feature thiazole rings instead of pyrimidine, with substituents like p-tolyl and methoxyphenyl.

- Key Differences :

- Electronic Properties : Thiazoles are more electron-rich than pyrimidines, affecting reactivity in nucleophilic substitutions.

- Biological Activity : The thiazole moiety is common in bioactive molecules (e.g., antivirals), suggesting these analogues may target different pathways compared to pyrimidine derivatives .

Complex Carbamates with Biphenyl and Furan Groups ()

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()

- Structure : Biphenyl group with a hydroxypropan-2-yl chain.

- Stability: The hydroxy group may reduce metabolic stability compared to the bromopyrimidine compound.

tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate ()

- Structure: Multifunctionalized with furan, fluorophenyl, and chromenone groups.

- Key Differences :

Physical and Chemical Properties Comparison

Biological Activity

Tert-butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12BrN3O2

- Molecular Weight : 260.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial properties. This compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways.

-

Anticancer Potential :

- Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of key regulatory proteins in cell cycle progression and apoptosis pathways.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its ability to modulate inflammatory responses. In vitro assays indicate a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Decrease in pro-inflammatory cytokines |

Case Study: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 μM, indicating its potential as a lead compound for further development.

Table 2: Cytotoxicity Results

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction |

| Colon Cancer | 18 | Cell cycle arrest |

Q & A

Q. What protocols ensure safe disposal of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.